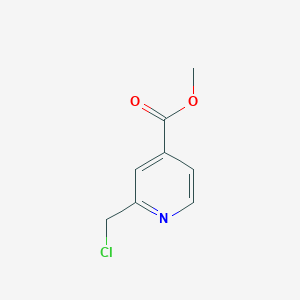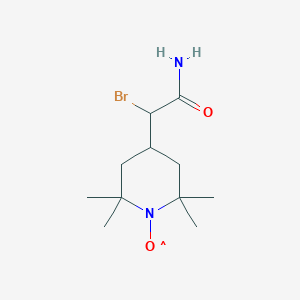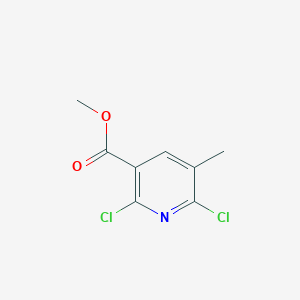![molecular formula C8H16ClNO B3418560 (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride CAS No. 1260666-93-0](/img/new.no-structure.jpg)
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H15NO · HCl and a molecular weight of 177.67 g/mol . It is a bicyclic amine derivative, often used in various research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the desired position on the bicyclic structure.
Hydroxylation: Addition of a hydroxyl group to form the methanol derivative.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amino group.
Oxidation-Reduction Reactions: To achieve the desired hydroxylation.
Crystallization: To obtain the hydrochloride salt in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(3-Aminobicyclo[2.2.1]heptane-2-yl)methanol
- **(3-Aminobicyclo[2.2.1]hept-2-yl)ethanol
Uniqueness
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1260666-93-0 |
|---|---|
Formule moléculaire |
C8H16ClNO |
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
Clé InChI |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2N)CO.Cl |
SMILES canonique |
C1CC2CC1C(C2N)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



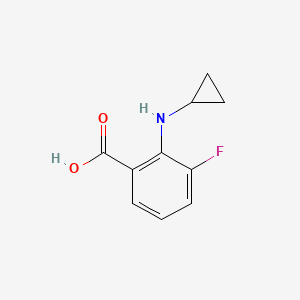
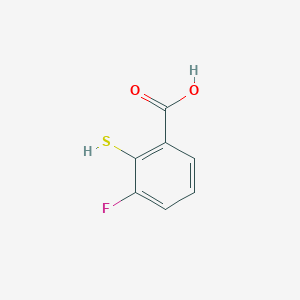

![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)
![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)
